Biological role of ACTH (1-17) fragment in vivo.
Biological role of ACTH (1-17) fragment in vivo.
An In-depth Technical Guide to the In Vivo Biological Role of ACTH(1-17)
Abstract
Adrenocorticotropic hormone (ACTH) is classically defined by its role within the hypothalamic-pituitary-adrenal (HPA) axis, where the full-length 39-amino acid peptide stimulates adrenal cortisol production. However, post-translational processing of ACTH gives rise to smaller fragments with distinct biological profiles. This technical guide focuses on the N-terminal fragment ACTH(1-17), a peptide with significant, pleiotropic, and largely glucocorticoid-independent functions. We will explore the in vivo biological roles of ACTH(1-17), with a particular emphasis on its neuroprotective and immunomodulatory activities. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, key quantitative data, and detailed experimental protocols to facilitate further investigation into this promising therapeutic candidate.
Introduction: Beyond the HPA Axis
The pro-opiomelanocortin (POMC) gene encodes a large precursor protein that undergoes tissue-specific cleavage by prohormone convertases (PCs) to yield a family of biologically active peptides. In the anterior pituitary, PC1-mediated cleavage of POMC produces ACTH(1-39), the primary driver of adrenal steroidogenesis.[1] However, in other tissues such as the brain and skin, PC2 further processes ACTH(1-39) into smaller fragments: α-melanocyte-stimulating hormone (α-MSH), ACTH(1-17), and corticotropin-like intermediate lobe peptide (CLIP).[1][2]
This differential processing is crucial, as it uncouples the activities of ACTH fragments from the potent steroidogenic effects of the parent hormone. While full-length ACTH(1-39) and its synthetic analogue ACTH(1-24) (cosyntropin) primarily signal through the melanocortin-2 receptor (MC2R) in the adrenal cortex, ACTH(1-17) demonstrates high affinity and potent agonism at the melanocortin-1 receptor (MC1R), which is widely expressed on immune cells, melanocytes, and in the central nervous system.[3][4][5] This receptor preference dictates the unique biological roles of ACTH(1-17), positioning it as a key mediator of anti-inflammatory and neuroprotective pathways.
Caption: Simplified workflow of POMC processing.
Molecular Profile and Receptor Interactions
ACTH(1-17) is a 17-amino acid peptide (SYSMEHFRWGKPVGKKR) that acts as a potent agonist at the human MC1R.[6] Its binding affinity is comparable to, and in some functional assays, its potency exceeds that of α-MSH, which is often considered the canonical MC1R ligand.[3] This interaction is central to its biological effects, as MC1R activation initiates downstream signaling cascades that mediate inflammation and cellular protection. Unlike full-length ACTH, its ability to activate MC2R and stimulate significant cortisol release is limited, though some partial steroidogenic activity has been reported.[7]
| Parameter | Ligand | Receptor | Value | Source |
| Binding Affinity (Ki) | ACTH(1-17) | Human MC1R | 0.21 ± 0.03 nM | [3][4] |
| Binding Affinity (Ki) | α-MSH | Human MC1R | 0.13 ± 0.005 nM | [3] |
| Steroidogenic Potency | ACTH(1-17) | Adrenal MC2R | Partial / Weak | [7] |
| Steroidogenic Potency | ACTH(1-24) | Adrenal MC2R | Full | [7] |
Glucocorticoid-Independent Biological Roles
The primary in vivo functions of ACTH(1-17) stem from its ability to modulate cellular activity directly through melanocortin receptors on non-adrenal tissues, independent of the HPA axis.
Immunomodulation and Anti-Inflammatory Effects
ACTH and its fragments possess powerful anti-inflammatory properties that are not solely dependent on cortisol stimulation.[8] These effects are mediated by binding to MCRs expressed on various immune cells.
Mechanism of Action: Upon binding to MC1R on cells like macrophages and T-lymphocytes, ACTH(1-17) triggers a Gαs-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9] This increase in cAMP is a key anti-inflammatory signal, inhibiting the activation of pro-inflammatory transcription factors like NF-κB and reducing the production of inflammatory cytokines. Evidence also suggests activation of p38 MAPK and IP3 pathways.[2][3]
In Vivo Evidence:
-
Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, orally administered ACTH was shown to attenuate clinical disease.[7] This effect was associated with a significant decrease in pro-inflammatory IL-17 and IL-6 producing T-cells and an increase in anti-inflammatory IL-10 and Foxp3+ regulatory T-cells (Tregs) in the gut-associated lymphoid tissue (GALT) and spleen.[7] This strongly suggests a direct immunomodulatory effect at the mucosal interface, independent of systemic steroidogenesis.
-
Gouty Arthritis: In models of acute gout, natural ACTH preparations were found to relieve inflammation by modulating macrophage phagocytosis and polarization, an effect distinct from that of dexamethasone and occurring without significant changes in cortisol levels.[6]
Caption: ACTH(1-17) signaling via the MC1R pathway.
Neuroprotection and Nootropic Effects
A significant body of evidence points to the neurotrophic and neuroprotective actions of ACTH fragments, which are crucial for neuronal survival and recovery from injury.[10][11]
Mechanism of Action: The neuroprotective effects are multifaceted. In models of ischemic stroke, ACTH-like peptides modulate the expression of genes involved in neurotransmitter and anti-inflammatory responses.[12][13] They can protect neurons from various insults, including excitotoxicity and oxidative stress.[14] The ACTH(4-9) analogue ORG 2766, which lacks affinity for known melanocortin receptors, is thought to exert its effects by modulating endogenous opioids and the NMDA-receptor system, suggesting that multiple mechanisms may be at play for different fragments.[15]
In Vivo Evidence:
-
Ischemic Stroke Models: In rat models of transient middle cerebral artery occlusion (tMCAO), administration of ACTH-like peptides like Semax (an ACTH(4-7) analogue) improves survival and reduces neurological deficits.[12] This is associated with the normalization of gene expression profiles related to inflammation and neurotransmission in the brain.[13]
-
Nerve Regeneration: Non-corticotropic ACTH fragments have been shown to accelerate recovery from peripheral nerve damage and may offer protection for CNS neurons, facilitating functional recovery.[11]
Other In Vivo Biological Activities
Regulation of Growth Hormone (GH) Secretion
In human studies, intravenous infusion of ACTH(1-17) has been shown to stimulate a significant release of Growth Hormone (GH).[4] However, this effect does not appear to be a direct action on the pituitary gland. In vitro studies using primary cultures of rat anterior pituitary cells showed that ACTH(1-17) did not significantly increase GH secretion, even at high concentrations.[4][16] This evidence strongly suggests that the GH-releasing activity observed in vivo is mediated indirectly through the Central Nervous System (CNS).[16]
Effects on Cell Proliferation
The effect of ACTH(1-17) on DNA synthesis and cell proliferation is complex and appears to be highly dependent on the circadian timing of its administration. Studies in mice have shown that ACTH(1-17) can either increase or decrease the incorporation of [3H]TdR into DNA in various tissues, depending on when in the 24-hour light-dark cycle the peptide is given.[4] This chronopharmacological effect underscores the importance of considering biological rhythms when evaluating the in vivo effects of this peptide.
In Vivo Experimental Models & Methodologies
Investigating the immunomodulatory and neuroprotective roles of ACTH(1-17) in vivo requires robust and well-defined animal models and analytical techniques.
Protocol: Induction of EAE and Assessment of Immunomodulation
This protocol describes the active induction of EAE in C57BL/6 mice to study the effect of ACTH(1-17) on T-cell mediated autoimmunity.[17][18]
Objective: To evaluate the efficacy of ACTH(1-17) in attenuating the clinical signs of EAE and to analyze its effect on splenic T-cell populations.
Materials:
-
Female C57BL/6 mice, 9-12 weeks old.
-
Myelin Oligodendrocyte Glycoprotein 35-55 peptide (MOG35-55).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PTX).
-
ACTH(1-17) peptide, sterile saline.
-
Materials for flow cytometry (See Protocol 5.2).
Methodology:
-
Preparation of MOG/CFA Emulsion: Emulsify MOG35-55 peptide in sterile PBS with an equal volume of CFA to a final concentration of 2 mg/mL MOG35-55.
-
Immunization (Day 0): Anesthetize mice. Administer 0.1 mL of the MOG/CFA emulsion subcutaneously at two sites on the flank (total volume 0.2 mL per mouse).[18]
-
PTX Administration: Within 2 hours of immunization, inject 200 ng of PTX in 0.1 mL of sterile PBS intraperitoneally (i.p.). Repeat the PTX injection 24-48 hours later (Day 1 or 2).[18][19]
-
Treatment Administration:
-
Vehicle Group: Administer sterile saline daily via the chosen route (e.g., oral gavage, i.p., or subcutaneous injection).
-
Treatment Group: Administer ACTH(1-17) at the desired dose (e.g., 10 µ g/mouse ) via the same route, starting on a prophylactic (e.g., day 3 post-immunization) or therapeutic (at onset of clinical signs) schedule.
-
-
Clinical Scoring (Daily from Day 7): Monitor mice daily for weight loss and clinical signs of EAE using a standard scoring system:[20]
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or wobbly gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
-
Tissue Harvest: At a predetermined endpoint (e.g., day 21 post-immunization or peak of disease), euthanize mice. Harvest spleens for immunological analysis.
-
Data Analysis: Compare the mean clinical scores, day of onset, and maximum disease severity between the vehicle and ACTH(1-17) treated groups.
Caption: Experimental workflow for an in vivo EAE study.
Protocol: Flow Cytometric Analysis of Splenic Regulatory T-Cells
This protocol details the isolation and staining of mouse splenocytes for the identification of CD4+Foxp3+ Treg cells.[14][21][22]
Objective: To quantify the percentage of Treg cells in the spleens of mice from the EAE study.
Materials:
-
Harvested spleens in cold PBS or RPMI.
-
70 µm cell strainers.
-
Red Blood Cell (RBC) Lysis Buffer.
-
FACS Buffer (e.g., PBS with 2% FBS).
-
Fixable Viability Dye.
-
Antibodies: Anti-CD4, Anti-CD25, Anti-Foxp3.
-
Foxp3/Transcription Factor Staining Buffer Set.
-
Flow cytometer.
Methodology:
-
Prepare Single-Cell Suspension: Mechanically dissociate spleens through a 70 µm cell strainer into a petri dish containing cold buffer.
-
RBC Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer. Incubate for 2-5 minutes, then quench with excess FACS buffer and centrifuge again.
-
Cell Count and Viability Staining: Resuspend the cell pellet in PBS. Count cells and adjust concentration. Add a fixable viability dye and incubate according to the manufacturer's protocol. Wash cells with FACS buffer.
-
Surface Staining: Resuspend cells in FACS buffer containing fluorochrome-conjugated antibodies against surface markers (e.g., Anti-CD4, Anti-CD25). Incubate for 20-30 minutes at 4°C in the dark. Wash cells twice.
-
Fixation and Permeabilization: Resuspend cells in the Fixation/Permeabilization buffer from a Foxp3 staining kit. Incubate for 30-60 minutes at 4°C. Wash with Permeabilization buffer.
-
Intracellular Staining: Resuspend the fixed/permeabilized cells in Permeabilization buffer containing the anti-Foxp3 antibody. Incubate for at least 30 minutes at 4°C in the dark.
-
Final Wash and Acquisition: Wash cells with Permeabilization buffer, then resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on lymphocytes using FSC-A vs SSC-A.
-
Gate on live cells (viability dye negative).
-
From the live lymphocyte gate, identify CD4+ cells.
-
From the CD4+ gate, analyze the expression of CD25 and Foxp3 to identify the Treg population (CD4+CD25+Foxp3+).[23]
-
Conclusion and Future Directions
The ACTH(1-17) fragment represents a fascinating departure from the classical understanding of ACTH. Its primary in vivo roles are not steroidogenic but rather immunomodulatory and neuroprotective, mediated predominantly through the MC1R. The ability of this peptide to suppress pro-inflammatory responses and promote neuronal recovery, without the significant side effects associated with glucocorticoids, makes it and its analogues highly attractive therapeutic candidates. Future research should focus on elucidating the precise downstream signaling pathways in different cell types, optimizing delivery systems to improve pharmacokinetic profiles, and further exploring its therapeutic potential in clinical trials for autoimmune and neurodegenerative disorders.
References
- Benchchem. An In-Depth Technical Guide to the Biological Functions of the ACTH(4-9) Peptide Fragment. Benchchem.com.
-
Nyakas, C., et al. (1995). The ACTH(4-9) analog ORG 2766 and recovery after brain damage in animal models--a review. Neuroscience & Biobehavioral Reviews. Available at: [Link].
-
Miller, S. D., & Karpus, W. J. (2006). Active induction of experimental allergic encephalomyelitis. Nature Protocols. Available at: [Link].
-
Tsatmali, M., et al. (1999). ACTH1-17 is a more potent agonist at the human MC1 receptor than alpha-MSH. Cellular and Molecular Biology. Available at: [Link].
-
Filippenkov, I. B., et al. (2023). Genes That Associated with Action of ACTH-like Peptides with Neuroprotective Potential in Rat Brain Regions with Different Degrees of Ischemic Damage. International Journal of Molecular Sciences. Available at: [Link].
-
Isaacson, R. L., & Poplawsky, A. (1993). The influences of fragments and analogs of ACTH/MSH upon recovery from nervous system injury. Behavioural Brain Research. Available at: [Link].
-
Sahoo, B. R., et al. (2024). Polymorphism of Melanocortin Receptor Genes—Association with Inflammatory Traits and Diseases. MDPI. Available at: [Link].
-
Filippenkov, I. B., et al. (2023). Genes That Associated with Action of ACTH-like Peptides with Neuroprotective Potential in Rat Brain Regions with Different Degrees of Ischemic Damage. PubMed. Available at: [Link].
-
Elabscience. Introduction to Treg Cells and Indicator Selection. Elabscience.com. Available at: [Link].
-
Imura, H., et al. (1967). Immunologic Studies of Adrenocorticotropic Hormone (ACTH): Dissociation of Biologic and Immunologic Activities. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link].
-
Strand, F. L., et al. (1993). Non-corticotropic ACTH peptides modulate nerve development and regeneration. Reviews in the Neurosciences. Available at: [Link].
-
Furtado, G. C., & Lira, S. A. (2017). Induction of Passive EAE Using Myelin-Reactive CD4+ T Cells. Springer Protocols. Available at: [Link].
-
Gasson, J. C. (1979). Steroidogenic activity of high molecular weight forms of corticotropin. Biochemistry. Available at: [Link].
-
Wikipedia. Melanocortin 1 receptor. En.wikipedia.org. Available at: [Link].
-
Clinical Gate. (2015). Adrenocorticotropic Hormone. Clinicalgate.com. Available at: [Link].
-
Bonnet-Serrano, F., et al. (2020). Decreased steroidogenic enzymes activity in benign adrenocortical tumors is more pronounced in bilateral lesions as determined by steroid profiling in HPLC-MSMS during ACTH stimulation test. Endocrine Abstracts. Available at: [Link].
-
Bonnet-Serrano, F., et al. (2022). Decreased steroidogenic enzyme activity in benign adrenocortical tumors is more pronounced in bilateral lesions as determined by. Endocrine Connections. Available at: [Link].
-
University of Missouri. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents. Acup.missouri.edu. Available at: [Link].
-
Anaspec. ACTH (1-17) - 1 mg. Anaspec.com. Available at: [Link].
-
Ling, Y., et al. (2020). Pharmacokinetics and Pharmacodynamics of Repository Corticotropin Injection Compared With Synthetic ACTH1‐24 Depot and Methylprednisolone in Healthy Subjects. Clinical Pharmacology in Drug Development. Available at: [Link].
-
Dores, R. M., et al. (2024). Synthesis and Pharmacological Characterization of Adrenocorticotropic Hormone (ACTH 1-24) and C-Terminal Truncated Analogues Identifies the Minimal ACTH N-Terminal Fragment Required for Melanocorton-2 Receptor Activation. ResearchGate. Available at: [Link].
-
Ceda, G. P., et al. (1987). The effects of ACTH 1-17 on GH secretion in vitro. Hormone and Metabolic Research. Available at: [Link].
Sources
- 1. Adrenocorticotropic Hormone - Clinical GateClinical Gate [clinicalgate.com]
- 2. mdpi.com [mdpi.com]
- 3. ACTH1-17 is a more potent agonist at the human MC1 receptor than alpha-MSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ACTH (1-17), human - Echelon Biosciences [echelon-inc.com]
- 6. ACTH (1-17) - 1 mg [anaspec.com]
- 7. academic.oup.com [academic.oup.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 10. The influences of fragments and analogs of ACTH/MSH upon recovery from nervous system injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-corticotropic ACTH peptides modulate nerve development and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genes That Associated with Action of ACTH-like Peptides with Neuroprotective Potential in Rat Brain Regions with Different Degrees of Ischemic Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genes That Associated with Action of ACTH-like Peptides with Neuroprotective Potential in Rat Brain Regions with Different Degrees of Ischemic Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. The ACTH(4-9) analog ORG 2766 and recovery after brain damage in animal models--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of ACTH 1-17 on GH secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Active induction of experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 19. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 20. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 21. miltenyibiotec.com [miltenyibiotec.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Introduction to Treg Cells and Indicator Selection [elabscience.com]
